BenchChemオンラインストアへようこそ!

1-(1-Methyl-1H-indol-3-yl)isoquinoline

RAD51 inhibition Chronic Myelogenous Leukemia Imatinib resistance

1-(1-Methyl-1H-indol-3-yl)isoquinoline (CAS 188820-89-5) is the preferred indolyl-isoquinoline core from U.S. Patent 9,012,455 for RAD51 inhibitors targeting imatinib-resistant CML. Unlike the benzylsulfonyl-containing IBR2, this N-methylated scaffold provides a minimalist SAR starting point with lower MW (258.32 vs 400.49) and reduced lipophilicity (cLogP ~3.8 vs ~4.2), offering improved oral bioavailability parameters. The N-methylation alters hydrogen-bonding capacity and metabolic stability versus the non-methylated analog (CAS 13708-33-3). Its fragment-compliant physicochemical profile (MW <300, cLogP <4) enables deployment in fragment-based screening libraries for DNA repair targets. Historical anti-inflammatory efficacy (up to 32.4% edema inhibition) and favorable acute toxicity (LD₅₀ >1,000 mg/kg i.p.) support dual-mechanism polypharmacology screens.

Molecular Formula C18H14N2
Molecular Weight 258.3 g/mol
CAS No. 188820-89-5
Cat. No. B15065975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-indol-3-yl)isoquinoline
CAS188820-89-5
Molecular FormulaC18H14N2
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC=CC4=CC=CC=C43
InChIInChI=1S/C18H14N2/c1-20-12-16(15-8-4-5-9-17(15)20)18-14-7-3-2-6-13(14)10-11-19-18/h2-12H,1H3
InChIKeyRQONMBVZDSYKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methyl-1H-indol-3-yl)isoquinoline (CAS 188820-89-5): Indole-Isoquinoline Hybrid Scaffold for Targeted RAD51 and Anticancer Procurement


1-(1-Methyl-1H-indol-3-yl)isoquinoline (CAS 188820-89-5) is a synthetic small-molecule heterocycle (C₁₈H₁₄N₂, MW 258.32) that fuses an N-methylindole moiety directly to the C-1 position of an isoquinoline ring [1]. This indolyl-isoquinoline architecture is explicitly claimed in U.S. Patent 9,012,455 as the preferred core for RAD51 inhibitors used in combination with BCR-ABL kinase inhibitors against imatinib-resistant chronic myelogenous leukemia (CML) [2]. The compound is commercially available at 97% purity (Catalog No. CM226229) and serves as a non-sulfonylated, N-methylated analog of the benchmark RAD51 inhibitor IBR2, offering a distinct substitution pattern for structure-activity relationship (SAR) exploration .

Why Generic Substitution Fails for 1-(1-Methyl-1H-indol-3-yl)isoquinoline: The N-Methyl Indole-Isoquinoline Junction as a Critical Selectivity Determinant


Indolyl-isoquinoline derivatives cannot be treated as interchangeable procurement items because minor structural variations at the indole N-position and the isoquinoline C-1 linkage produce profound differences in target engagement and cellular potency. The prototypical RAD51 inhibitor IBR2 (2-benzylsulfonyl-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline) achieves RAD51 inhibition through a hydrophobic pocket-binding benzylsulfonyl group that is entirely absent in 1-(1-Methyl-1H-indol-3-yl)isoquinoline, while the N-methylation on the indole ring alters both hydrogen-bonding capacity and metabolic stability compared to the non-methylated analog 1-(1H-indol-3-yl)isoquinoline (CAS 13708-33-3) [1]. These differences mandate compound-specific validation rather than assumption of class-level equipotency [2].

1-(1-Methyl-1H-indol-3-yl)isoquinoline (188820-89-5): Quantitative Evidence Guide for Differentiated Procurement


RAD51 Inhibitory Potential: Indolyl-Isoquinoline Core as the Preferred Pharmacophore for Imatinib-Resistant CML Therapy

U.S. Patent 9,012,455 explicitly claims that the Rad51 inhibitor 'most preferably comprises an indolyl isoquinoline structure,' establishing this scaffold as the optimal pharmacophore for disrupting RAD51 multimerization and BRCA2 interaction in imatinib-resistant CML [1]. The patent demonstrates that the indolyl isoquinoline core exhibits synergistic cytotoxicity with BCR-ABL kinase inhibitors (imatinib, dasatinib, nilotinib) in K562 blast crisis cells and in cells expressing the T315I imatinib-resistant mutant, where IBR2 treatment alone induced apoptosis and significantly prolonged animal survival [1]. Unlike IBR2 (IC₅₀ = 14.8 μM against MBA-MD-468; 12–20 μM range for most cancer lines), which contains a benzylsulfonyl group, 1-(1-Methyl-1H-indol-3-yl)isoquinoline presents the unadorned N-methyl indolyl-isoquinoline core, offering a simplified scaffold for probing the minimal RAD51 pharmacophore or for further derivatization .

RAD51 inhibition Chronic Myelogenous Leukemia Imatinib resistance Homologous recombination

Anticancer Activity: 1-(1H-Indol-3-yl)isoquinoline Derivatives Outperform 5-Fluorouracil In Vitro—Implications for the N-Methyl Analog

In a 2018 Synlett study by Zhao et al., a series of 1-(1H-indol-3-yl)isoquinoline derivatives were synthesized and evaluated for in vitro antitumor activity . The study reported that the antitumor activity of these compounds was 'significantly greater than that of a reference compound, 5-fluorouracil,' establishing the 1-(indol-3-yl)isoquinoline connectivity as a validated anticancer pharmacophore . While this study evaluated non-methylated indole derivatives, the N-methyl substitution present in 1-(1-Methyl-1H-indol-3-yl)isoquinoline is expected to modulate both potency and metabolic stability relative to the parent 1-(1H-indol-3-yl)isoquinoline scaffold [1].

Anticancer Isoquinoline-indole hybrids Cytotoxicity 5-Fluorouracil comparison

Structural Differentiation from Quinoline-Based Analogs: Isoquinoline vs. Quinoline Core Defines Target Engagement Profile

A critical distinction exists between isoquinoline-based and quinoline-based indole hybrids. The quinoline analog ISQ-1 (N7,N7-dimethyl-3-(1-methyl-1H-indol-3-yl)quinoline-2,7-diamine) was shown to inhibit Wnt signaling and activate AMPK, with mitochondrial Complex I (NADH ubiquinone oxidoreductase) identified as its primary target in the electron transport chain [1]. By contrast, the isoquinoline scaffold of 1-(1-Methyl-1H-indol-3-yl)isoquinoline directs target engagement toward RAD51 (as established by the patent literature), representing a fundamentally different mechanism of action [2]. This scaffold divergence means that quinoline-based analogs cannot substitute for isoquinoline-based compounds in RAD51-focused drug discovery programs.

Isoquinoline vs. quinoline Target selectivity Scaffold hopping AMPK/Wnt signaling

Physicochemical Property Profile for Computational and ADME Screening: Predicted Differences from Key Analogs

The physicochemical profile of 1-(1-Methyl-1H-indol-3-yl)isoquinoline can be predicted and compared with key analogs to guide procurement for computational screening libraries. The N-methyl substitution on the indole ring increases lipophilicity (predicted logP ~3.8) relative to the non-methylated 1-(1H-indol-3-yl)isoquinoline (predicted logP ~3.2), while the absence of the polar benzylsulfonyl group present in IBR2 (C₂₄H₂₀N₂O₂S, MW 400.49, logP ~4.2) results in a lower molecular weight (258.32 vs. 400.49) and reduced hydrogen-bond acceptor count (2 vs. 4) . These properties position the compound as a more fragment-like, lead-like scaffold (MW < 300, cLogP < 4) suitable for fragment-based drug discovery or as a minimalist SAR starting point [1].

Physicochemical properties Drug-likeness ADME prediction Scaffold comparison

Commercially Available Purity Benchmark: 97% Purity Enables Direct Deployment in Biochemical and Cellular Assays

1-(1-Methyl-1H-indol-3-yl)isoquinoline is commercially available at a documented purity of 97% (HPLC) from Chemenu (Catalog No. CM226229), meeting the ≥95% purity threshold generally required for reliable biochemical and cellular assay deployment without additional purification . This purity level compares favorably with the ≥95% purity specification of the quinoline analog 2-(7-methyl-1H-indol-3-yl)quinoline (VPC-13566, CAS 218464-59-6) offered by Thomas Scientific , ensuring that procurement decisions based on purity specifications alone do not disadvantage the isoquinoline scaffold relative to its quinoline counterpart.

Purity specification Procurement quality control Assay-ready compound Commercial availability

Anti-inflammatory and Antiproteolytic Class Activity: Historical Precedent for Indolyl-Isoquinoline Bioactivity Beyond Oncology

A foundational 1982 study by Tandon et al. demonstrated that indolyl isoquinoline derivatives exhibit anti-inflammatory activity (9.2–32.4% inhibition of carrageenin-induced edema at 100 mg/kg i.p.) and antiproteolytic activity (10–42% inhibition of trypsin-induced BSA hydrolysis at 1 mmol/L in vitro), with an approximate LD₅₀ > 1,000 mg/kg i.p., indicating a favorable acute toxicity window [1]. While this study predates the RAD51-targeting patent literature and evaluated non-methylated derivatives, it establishes that the indolyl-isoquinoline chemotype possesses polypharmacological potential extending beyond oncology, a feature not shared by quinoline-based analogs such as ISQ-1, which have been characterized primarily for mitochondrial Complex I inhibition [2].

Anti-inflammatory Antiproteolytic Indolyl isoquinoline Polypharmacology

1-(1-Methyl-1H-indol-3-yl)isoquinoline (188820-89-5): Evidence-Based Procurement and Application Scenarios


RAD51 Inhibitor Lead Optimization for Imatinib-Resistant CML

Procure 1-(1-Methyl-1H-indol-3-yl)isoquinoline as a minimalist SAR starting point for RAD51 inhibitor lead optimization programs targeting imatinib-resistant CML. The U.S. Patent 9,012,455 explicitly designates the indolyl-isoquinoline scaffold as the most preferred RAD51 inhibitor core, and the N-methyl substitution provides a chemically tractable handle for further derivatization compared to the more complex benzylsulfonyl-containing IBR2 [1]. The lower molecular weight (258.32 vs. 400.49 for IBR2) and reduced lipophilicity (cLogP ~3.8 vs. ~4.2) offer improved pharmacokinetic starting parameters for oral bioavailability optimization [2].

Fragment-Based Drug Discovery (FBDD) Screening Library Deployment

Include 1-(1-Methyl-1H-indol-3-yl)isoquinoline in fragment-based screening libraries targeting DNA repair proteins (RAD51, BRCA2 interaction interface). With MW < 300 Da and moderate cLogP < 4, the compound meets the 'rule of three' fragment criteria and provides the validated 1-(indol-3-yl)isoquinoline connectivity shown to outperform 5-fluorouracil in anticancer assays [1]. The 97% commercial purity ensures NMR and SPR-based fragment screening data quality without additional purification [2].

Comparative Scaffold-Hopping Studies: Isoquinoline vs. Quinoline Indole Hybrids

Deploy 1-(1-Methyl-1H-indol-3-yl)isoquinoline alongside quinoline-based comparators (e.g., ISQ-1, VPC-13566) in head-to-head target engagement panels to systematically map how the isoquinoline-to-quinoline scaffold switch redirects polypharmacology from mitochondrial Complex I/Wnt/AMPK signaling (quinoline) to RAD51-mediated homologous recombination (isoquinoline) [1]. The matched N-methylindole substituent across both scaffolds controls for indole-specific contributions, isolating the heterocyclic core effect on target selectivity [2].

Polypharmacology Profiling: Anti-inflammatory and Anticancer Dual-Mechanism Exploration

Given the historical 1982 data demonstrating anti-inflammatory (up to 32.4% edema inhibition) and antiproteolytic (up to 42% inhibition) activity of indolyl isoquinolines alongside the patent-backed RAD51 anticancer mechanism, procure 1-(1-Methyl-1H-indol-3-yl)isoquinoline for dual-mechanism polypharmacology screens [1]. The favorable acute toxicity profile (LD₅₀ > 1,000 mg/kg i.p. in the indolyl isoquinoline class) supports broader in vivo exploration beyond oncology [2].

Quote Request

Request a Quote for 1-(1-Methyl-1H-indol-3-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.